molecular formula C28H34N4O B10946994 N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide

N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide

Cat. No.: B10946994
M. Wt: 442.6 g/mol
InChI Key: UHFFBTZUZCIZQP-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide is a complex organic compound that features a unique combination of adamantyl, pyrazolyl, and quinolinecarboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl and pyrazolyl intermediates, followed by their coupling with a quinolinecarboxamide derivative. Common reagents used in these reactions include alkylating agents, catalysts, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance the reproducibility and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxamide derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs. Substitution reactions can result in a wide range of functionalized derivatives with diverse chemical properties .

Scientific Research Applications

N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability and enhances the compound’s ability to penetrate biological membranes. The pyrazolyl and quinolinecarboxamide moieties interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking .

Properties

Molecular Formula

C28H34N4O

Molecular Weight

442.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide

InChI

InChI=1S/C28H34N4O/c1-3-26(28-13-18-9-19(14-28)11-20(10-18)15-28)31-27(33)23-12-25(21-16-29-32(4-2)17-21)30-24-8-6-5-7-22(23)24/h5-8,12,16-20,26H,3-4,9-11,13-15H2,1-2H3,(H,31,33)

InChI Key

UHFFBTZUZCIZQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CN(N=C6)CC

Origin of Product

United States

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